(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-17(9-8-14-4-2-10-24-14)21-20-22-19-15-5-1-3-12-6-7-13(18(12)15)11-16(19)25-20/h1-5,8-11H,6-7H2,(H,21,22,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLDVBMKCJKJES-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C=CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)/C=C/C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Acenaphthothiazole Core: The acenaphthothiazole core can be synthesized by cyclization reactions involving acenaphthene and sulfur-containing reagents.
Introduction of the Acrylamide Group: The acrylamide group is introduced through a condensation reaction between an appropriate amine and an acrylamide derivative.
Coupling with Thiophene: The final step involves coupling the acenaphthothiazole-acrylamide intermediate with a thiophene derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s acenaphtho[5,4-d]thiazole system distinguishes it from simpler thiazolidinone derivatives in (compounds 9–13), which possess 4-oxo-2-thioxo-1,3-thiazolidin-3-yl backbones . Key differences include:
Hydrogen Bonding and Crystallinity
highlights hydrogen bonding (N–H···O, N–H···S) in triazole-thione derivatives, which stabilize crystal packing . The acrylamide group in the target compound may similarly participate in hydrogen bonding, enhancing stability or influencing bioavailability. However, without crystallographic data, this remains speculative.
Comparison with Other Acrylamide Derivatives
describes (E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide, which shares an acrylamide backbone but substitutes furan for thiophene . Key contrasts:
- Electronic Effects : Thiophene’s sulfur atom may enhance electron delocalization compared to furan’s oxygen, altering reactivity or binding interactions.
- Molecular Weight : The target compound’s molecular weight (unreported) is likely higher due to the acenaphtho-thiazole core versus the oxazepine system in (354.4 g/mol).
Data Tables
Table 1: Comparison of Structural Analogs from
| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 9 | 4-Chlorobenzylidene | 90 | 186–187 | High yield, polar substituent |
| 10 | 1H-Indol-3-ylmethylene | 83 | 206–207 | Bulky indole group |
| 11 | 2-(4-Methylphenyl)-2-oxoethylidene | 65 | 147–148 | Ketone functionality |
| 12 | 5-Nitro-2-furylmethylene | 53 | 155–156 | Electron-withdrawing nitro group |
| 13 | 5-Nitro-2-furylmethylene (Cl) | 58 | 159–160 | Chlorophenyl substituent |
Table 2: Key Differences Between Target Compound and Analogs
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, structural comparisons suggest:
- Enhanced Bioactivity : The acenaphtho-thiazole core may improve interaction with hydrophobic enzyme pockets.
- Synthetic Challenges: Complex fused-ring synthesis may require optimized conditions compared to simpler thiazolidinones.
- Need for Further Study : Experimental validation of melting points, solubility, and biological activity is critical.
Biological Activity
(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews its chemical properties, biological activities, and relevant case studies.
The compound's molecular formula is CHNOS, with a molecular weight of 362.5 g/mol. Key computed descriptors include:
| Property | Value |
|---|---|
| Molecular Weight | 362.5 g/mol |
| XLogP3 | 5.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 98.5 Ų |
These properties suggest a hydrophobic character, which may influence its interaction with biological membranes and proteins.
Anticancer Properties
Research indicates that compounds similar to (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide exhibit promising anticancer activities. For instance, studies on related thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In particular, the National Toxicology Program (NTP) has established that acrylamide, a structural component related to this compound, is a carcinogen in animal models, leading to increased tumor incidence in multiple organs . This raises concerns about the safety and efficacy of acrylamide derivatives.
The proposed mechanisms by which (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide may exert its biological effects include:
- Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Signaling Pathways : These compounds may influence pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.
Case Studies
- Study on Cell Lines : A study conducted on human breast cancer cell lines demonstrated that treatment with thiazole derivatives led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis (e.g., caspase activation) .
- Animal Models : In vivo studies using rodent models have shown that administration of related compounds resulted in reduced tumor size and improved survival rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
